

Application Note: Optimization of the O-Alkylation of 4-Hydroxy-3-nitroacetophenone

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Compound of Interest

Compound Name: *Ethanone, 1-(3-nitro-4-propoxyphenyl)-*

CAS No.: 54375-49-4

Cat. No.: B1315237

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Abstract & Strategic Relevance

This Application Note details the optimized synthesis of 4-propoxy-3-nitroacetophenone via the Williamson etherification of 4-hydroxy-3-nitroacetophenone with propyl bromide (1-bromopropane).

The 3-nitro-4-alkoxyacetophenone scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for:

- Leukotriene Receptor Antagonists: Key structural motif in the development of anti-asthmatic agents (e.g., analogs of Pranlukast).
- GPCR Ligands: The reduction of the nitro group to an amine allows for the construction of complex heterocyclic systems.
- Kinase Inhibitors: Used as a core fragment for structure-activity relationship (SAR) studies involving ether chain length optimization.

This protocol prioritizes process safety, yield maximization (>90%), and purification efficiency, utilizing a self-validating experimental design suitable for both discovery and early-process development.

Reaction Mechanism & Rationale

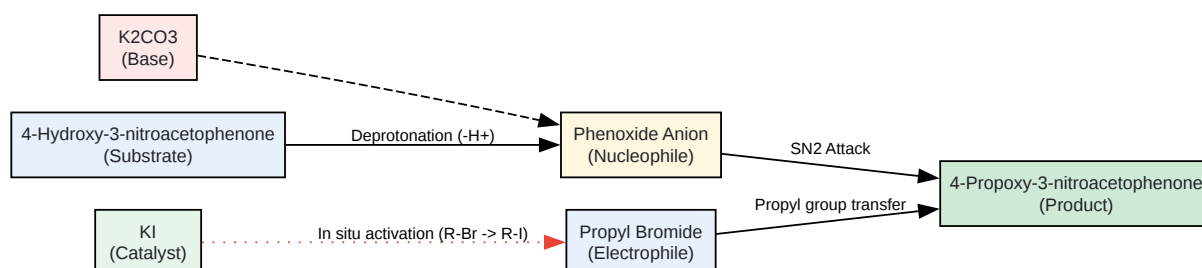
Mechanistic Pathway

The reaction proceeds via a classic

(Substitution Nucleophilic Bimolecular) mechanism.

- Deprotonation: The weak base () deprotonates the phenol. The acidity of the phenolic proton is significantly enhanced by the electron-withdrawing nitro () group at the ortho position and the acetyl () group at the para position, stabilizing the resulting phenoxide anion.
- Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the -carbon of propyl bromide.
- Finkelstein Catalysis (Optional but Recommended): The addition of Potassium Iodide (KI) converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the rate-determining step.

Reaction Scheme (DOT Visualization)



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Figure 1: Mechanistic pathway for the Williamson etherification of 4-hydroxy-3-nitroacetophenone.

Experimental Protocol

Materials & Reagents Table

Reagent	MW (g/mol)	Equiv.[1][2][3]	Amount (10 mmol Scale)	Role
4-Hydroxy-3-nitroacetophenone	181.15	1.0	1.81 g	Substrate
1-Bromopropane	123.00	1.5	1.36 mL (1.85 g)	Electrophile
Potassium Carbonate ()	138.21	2.0	2.76 g	Base
Potassium Iodide (KI)	166.00	0.1	166 mg	Catalyst
DMF (Anhydrous)	-	-	15 - 20 mL	Solvent
Ethyl Acetate / Hexanes	-	-	As needed	Extraction/Purification

Step-by-Step Procedure

Step 1: Reaction Setup

- Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Add 4-hydroxy-3-nitroacetophenone (1.81 g, 10 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.

- Add Potassium Carbonate (2.76 g, 20 mmol). The mixture will likely turn bright yellow/orange due to phenoxide formation.
- Add Potassium Iodide (166 mg, 1 mmol).
- Add 1-Bromopropane (1.36 mL, 15 mmol) dropwise via syringe.

Step 2: Reaction Execution

- Heat the reaction mixture to 60–70°C in an oil bath.
 - Note: Do not exceed 80°C to minimize volatility loss of propyl bromide (bp ~71°C).
- Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes).
 - Target: Disappearance of the starting phenol () and appearance of the less polar product ().
 - Typical Time: 3–6 hours.

Step 3: Workup

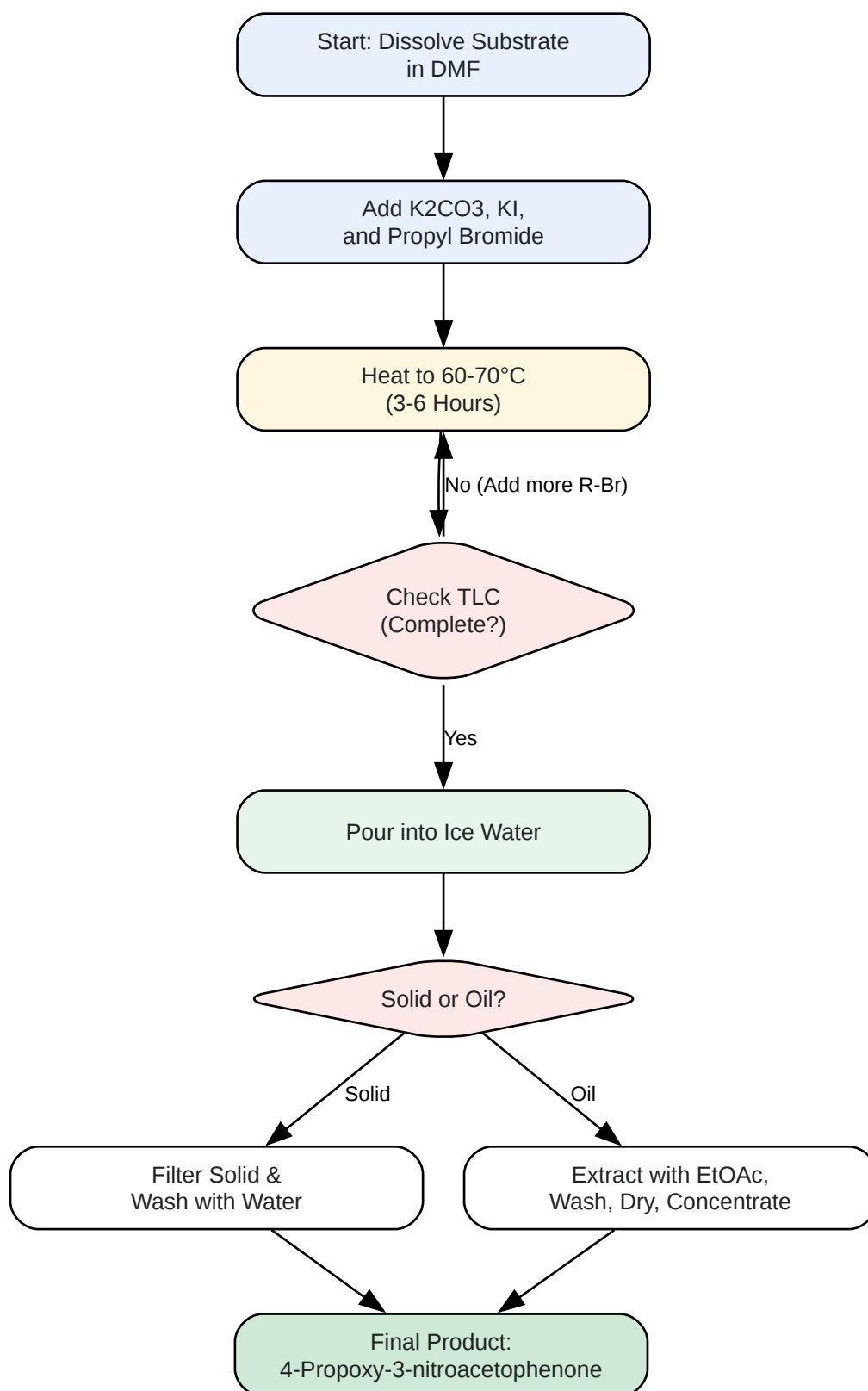
- Cool the mixture to room temperature.
- Quench: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
- Precipitation Check:
 - Scenario A (Solid): If a precipitate forms, filter the solid, wash with water (mL), and dry under vacuum.
 - Scenario B (Oil): If the product oils out (common with propyl chains), extract with Ethyl Acetate (mL).

- Washing (for Extraction): Wash combined organic layers with water (mL) to remove DMF, followed by brine (30 mL).
- Drying: Dry over anhydrous , filter, and concentrate under reduced pressure.

Step 4: Purification

- Recrystallization: If solid, recrystallize from Ethanol/Water (9:1).
- Flash Chromatography: If oil or impure, purify via silica gel column (Gradient: 0-20% EtOAc in Hexanes).

Workflow Diagram (DOT)



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Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

Expected Analytical Data

- Appearance: Pale yellow solid or viscous yellow oil.
- NMR (400 MHz,):
 - 8.42 (d, Hz, 1H, Ar-H2) – Deshielded by ortho-nitro and para-acetyl.
 - 8.15 (dd, Hz, 1H, Ar-H6).
 - 7.15 (d, Hz, 1H, Ar-H5) – Shielded by ortho-alkoxy.
 - 4.15 (t, Hz, 2H,).
 - 2.60 (s, 3H,).
 - 1.90 (m, 2H,).
 - 1.10 (t, Hz, 3H,).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion	Propyl bromide evaporation.	Add an additional 0.5 eq of propyl bromide; ensure condenser is cold.
C-Alkylation	Solvent too non-polar or high temp.	Strictly use DMF or Acetone; keep temp <80°C.
Emulsion	Residual DMF in organic layer.	Wash organic layer thoroughly with water (3x) before brine.
Dark Color	Oxidation of phenol/impurities.	Perform reaction under Nitrogen atmosphere; recrystallize with charcoal.

Safety & Handling (E-E-A-T)

- Alkyl Bromides: 1-Bromopropane is a potential neurotoxin and reproductive toxin. Handle only in a certified fume hood.
- Nitro Compounds: While this specific acetophenone is stable, nitroaromatics can be energetic. Avoid heating to dryness at high temperatures.
- Waste: All aqueous washes containing DMF and bromide must be disposed of in halogenated solvent waste containers.

References

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Sources

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